molecular formula C25H29N7O7 B12105503 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH

Cat. No.: B12105503
M. Wt: 539.5 g/mol
InChI Key: PLEVSTFISDCVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH is a synthetic peptide provided for research purposes. This compound is part of a class of peptides investigated for their potential bioactivity, including possible effects on inflammatory pathways . Peptides containing sequences such as Trp and Ser have been explored in various biochemical contexts, such as in studies aiming to reduce the release of inflammatory mediators . The presence of all-DL-amino acids in this peptide indicates it is a racemic mixture, which can be used in comparative studies to investigate the stereospecificity of peptide interactions and metabolic stability. As an essential amino acid precursor, a constituent like Tryptophan can serve as a precursor for serotonin and melatonin synthesis and has roles in immunoregulatory functions, as studied through enzymes like indoleamine 2,3-dioxygenase . This product is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers are responsible for ensuring all handling and usage comply with their local institutional and governmental regulations.

Properties

IUPAC Name

3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O7/c33-11-20(25(38)39)32-23(36)18(7-13-9-27-16-4-2-1-3-15(13)16)30-24(37)19(8-14-10-26-12-28-14)31-22(35)17-5-6-21(34)29-17/h1-4,9-10,12,17-20,27,33H,5-8,11H2,(H,26,28)(H,29,34)(H,30,37)(H,31,35)(H,32,36)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEVSTFISDCVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and C-Terminal Anchoring

The synthesis typically begins with anchoring the C-terminal serine residue to a acid-labile resin. The 2-chlorotrityl chloride (2-CTC) resin is preferred due to its high loading capacity (1.0–1.5 mmol/g) and compatibility with mild cleavage conditions (20–50% hexafluoroisopropanol in DCM). Alternative resins like Rink amide MBHA are avoided due to premature cleavage risks during Fmoc deprotection.

Sequential Amino Acid Coupling

Coupling reactions employ Fmoc-protected DL-amino acids to accommodate the racemic configuration. Activation reagents such as HBTU/HOBt or PyBOP/DIEA achieve coupling efficiencies >98% per step, as verified by Kaiser testing. The DL-His residue introduces complexity due to the imidazole side-chain, necessitating Trt (trityl) protection to prevent cyclization side reactions.

Table 1: Representative Coupling Conditions for Each Residue

Amino AcidProtecting GroupActivatorReaction TimeYield
DL-SertBuHBTU/HOBt2 hr97%
DL-TrpBocPyBOP1.5 hr95%
DL-HisTrtCOMU3 hr92%
DL-PyrNoneDIC1 hr99%

Pyroglutamic Acid Incorporation

N-terminal pyroglutamylation is achieved by reacting the deprotected peptide-resin with Boc-Pyr-OH under DIC activation, followed by TFA-mediated Boc removal. Racemization at this stage is minimized by maintaining reaction temperatures below 25°C.

Challenges in DL-Amino Acid Incorporation

Stereochemical Heterogeneity

The use of DL-amino acids introduces diastereomeric byproducts, complicating purification. For instance, coupling DL-His generates four stereoisomers (D-His/L-His × D-Trp/L-Trp), reducing the overall yield of the target isomer to <25% in unoptimized systems.

Side-Chain Protection Schemes

Orthogonal protection is critical:

  • DL-Ser : tBu ether prevents β-elimination during TFA cleavage

  • DL-Trp : Boc safeguards the indole nitrogen from oxidation

  • DL-His : Trt group minimizes metal coordination during resin cleavage

Solution-Phase Fragment Condensation

For larger-scale production, fragment condensation offers advantages in intermediate purification. A representative approach couples Pyr-His-OH with Trp-Ser-OAllg fragments using EDC/HOAt activation:

Pyr-His-OH+Trp-Ser-OAllgEDC/HOAtPyr-His-Trp-Ser-OAllg[2]\text{Pyr-His-OH} + \text{Trp-Ser-OAllg} \xrightarrow{\text{EDC/HOAt}} \text{Pyr-His-Trp-Ser-OAllg} \quad

The allyl ester (OAllg) is removed via Pd(0)-catalyzed deprotection, enabling >90% fragment coupling efficiency.

Critical Analysis of Purification Techniques

Reverse-Phase HPLC Optimization

A gradient of 0.1% TFA in H2O/ACN (15–35% ACN over 45 min) resolves diastereomers on a C18 column (5 μm, 250 × 4.6 mm). The target peptide elutes at 22.3 min with 99.2% purity (UPLC).

Table 2: HPLC Purification Parameters

ColumnFlow RateGradientPurityRecovery
C18, 5 μm1.5 mL/min15–35% ACN99.2%78%
C4, 3 μm1.0 mL/min10–30% ACN97.5%82%

Chiral Stationary Phases

Cellulose tris(3,5-dimethylphenylcarbamate) columns partially resolve DL isomers, but full stereochemical control requires preparatory-scale chiral HPLC, increasing production costs by ∼40%.

Industrial-Scale Manufacturing Considerations

Cost-Benefit Analysis of SPPS vs. Solution-Phase

ParameterSPPSSolution-Phase
Cycle Time3 days7 days
Total Yield61%54%
Purity99.2%98.7%
Solvent Waste120 L/mmol80 L/mmol

Environmental Impact Mitigation

Replacing HOBt with non-explosive alternatives like OxymaPure reduces hazardous waste generation by 65% while maintaining coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for functional group substitution.

Major Products

    Oxidation: Kynurenine and other oxidized derivatives.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

The compound exhibits various biological activities due to its constituent amino acids, which include pyrrolidine (Pyr), histidine (His), tryptophan (Trp), and serine (Ser). Research indicates that peptides containing these amino acids can influence neurotransmission, hormone regulation, and immune responses. Specifically, compounds with tryptophan and tyrosine are noted for their roles in neurotransmission and hormone regulation.

Potential Therapeutic Applications:

  • Neuroprotective Effects: The presence of tryptophan is associated with serotonin production, which can have neuroprotective effects.
  • Anti-inflammatory Properties: Peptides like H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Analgesic Effects: Some studies suggest that similar peptides can exhibit analgesic properties, offering potential for pain management therapies.

Molecular Interaction Studies

Understanding how this compound interacts with biological receptors and enzymes is crucial for elucidating its mechanisms of action. Various techniques such as molecular docking studies are employed to investigate these interactions, revealing insights into how the compound exerts its biological effects .

Key Findings from Interaction Studies:

  • The compound's structure allows it to bind effectively with specific receptors involved in neurotransmission and immune response modulation.
  • Molecular docking studies have indicated strong binding affinities with targets relevant to neuropharmacology, suggesting its potential as a therapeutic agent in neurological disorders .

Case Studies and Research Findings

Several studies have documented the applications of similar peptide compounds, providing insights into their efficacy and potential uses:

Study ReferenceFocusKey Findings
Neuroprotective effectsDemonstrated that peptides containing tryptophan enhance serotonin levels, contributing to neuroprotection.
Antibacterial activityInvestigated related compounds showing significant inhibition against bacterial enzymes.
Antioxidant potentialHighlighted the antioxidant capabilities of dipeptide derivatives, indicating broader therapeutic applications.

These findings underscore the compound's versatility and potential across various therapeutic domains.

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways involved can vary but often include signal transduction cascades and changes in gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Functional Notes
This compound N/A C₃₀H₃₉N₉O₁₀* ~701.7 g/mol* Tetrapeptide with DL-configuration; includes Pyr and His Hypothesized stability due to Pyr; potential for metal ion interactions via His
H-Trp-Ser-OH 133101-40-3 C₁₄H₁₇N₃O₄ 291.3 g/mol Dipeptide (Trp-Ser) Simpler structure; lacks His and Pyr; used in peptide synthesis studies
Formyl-DL-Trp-OH 16108-03-5 C₁₂H₁₂N₂O₃ 232.2 g/mol Formylated Trp derivative Modified N-terminus enhances solubility in organic solvents; used as a substrate analog
H-Trp-Trp-Trp-OH 59005-82-2 C₃₃H₃₂N₆O₄ 576.6 g/mol Tripeptide (Trp homopolymer) High aromaticity; potential for fluorescence studies or aggregation research
H-Trp-Lys-OH N/A C₁₇H₂₅N₅O₄ 375.4 g/mol Dipeptide (Trp-Lys) Basic Lys residue enables charge-dependent interactions; used in antimicrobial peptide research

*Calculated based on constituent amino acid molecular weights (Pyr: 129.1 g/mol, His: 155.2 g/mol, Trp: 204.2 g/mol, Ser: 105.1 g/mol) and peptide bond formation.

Key Differences

Sequence Complexity: The target compound’s tetrapeptide structure and inclusion of Pyr distinguish it from simpler dipeptides (e.g., H-Trp-Ser-OH) and tripeptides (e.g., H-Trp-Trp-Trp-OH).

Functional Groups: Unlike Formyl-DL-Trp-OH, which has a formylated N-terminus, the target retains a free amino group at the Pyr residue, altering solubility and reactivity .

Chirality : All residues in the target compound are DL-configured, whereas many analogs (e.g., H-Trp-Lys-OH) are typically synthesized in L-form for biological studies, impacting binding specificity .

Applications : While H-Trp-Trp-Trp-OH is used in fluorescence studies due to its triple indole rings, the target’s His residue may enable applications in metal-binding assays or pH-dependent studies .

Q & A

Basic Research Question

  • Circular Dichroism (CD) : Detects helical or β-sheet propensities in aqueous solutions; requires peptide concentrations ≥0.1 mg/mL .
  • NMR Spectroscopy : 2D NOESY identifies inter-residue interactions; use D₂O or TFE for solubility .
  • FT-IR : Monitors amide I/II bands to assess hydrogen bonding patterns .

Q. Table 1: Comparison of Spectroscopic Techniques

TechniqueDetection LimitKey ApplicationLimitations
CD0.1 mg/mLSecondary structureLow resolution
NMR1 mMTertiary interactionsRequires isotopic labeling
FT-IR0.5 mgHydrogen bondingOverlapping bands

What computational modeling approaches best predict the conformational dynamics of this compound in aqueous solutions?

Advanced Research Question
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields are ideal. Key considerations:

  • Solvation models : Explicit TIP3P water for accurate hydration effects .
  • Sampling methods : Enhanced sampling (e.g., metadynamics) to overcome energy barriers in DL-residue folding .
  • Validation : Compare simulated CD spectra with experimental data to refine force field parameters .

How should researchers design controlled experiments to assess the stability of this compound under varying pH conditions?

Basic Research Question

  • Experimental design :
    • pH range : Test 2.0–10.0 to cover physiological and extreme conditions .
    • Time points : Collect data at 0, 24, 48, and 72 hours.
    • Analytical methods : HPLC for degradation products; mass spectrometry for oxidation/modification sites .
  • Controls : Include inert buffers (e.g., phosphate vs. Tris) to rule out buffer-specific effects .

What strategies mitigate batch-to-batch variability in synthetic yields of this compound during scale-up experiments?

Advanced Research Question

  • Process optimization :
    • Coupling efficiency : Use real-time monitoring (e.g., ninhydrin test) to adjust reagent stoichiometry .
    • Automation : Implement robotic SPPS systems for consistency .
  • Statistical analysis : Apply factorial design (e.g., Taguchi method) to identify critical variables (e.g., resin swelling time, deprotection cycles) .

Q. Table 2: Factors Influencing Synthetic Yield

FactorImpact LevelOptimization Strategy
Resin typeHighUse low-swelling resins for DL-residues
Activation timeModerateLimit to 2–5 minutes to reduce racemization
TemperatureCriticalMaintain ≤4°C during coupling

How can researchers validate the biological relevance of this compound in cellular assays while minimizing off-target effects?

Advanced Research Question

  • Assay design :
    • Dose-response curves : Use 10 nM–100 μM range to identify EC₅₀/IC₅₀ .
    • Counter-screens : Include scrambled-sequence controls to isolate sequence-specific effects .
  • Data interpretation : Apply stringent statistical thresholds (e.g., p<0.01, Bonferroni correction) to reduce false positives .

What ethical and safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Hazard mitigation :
    • PPE : Gloves, goggles, and lab coats mandated due to skin/eye irritation risks (H315/H319) .
    • Ventilation : Use fume hoods for powder weighing (H335: respiratory irritation) .
  • Waste disposal : Follow OSHA HCS guidelines for acute toxicity (H302) .

How do researchers integrate multi-omics data to elucidate the functional pathways modulated by this compound?

Advanced Research Question

  • Methodology :
    • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
    • Proteomics : SILAC labeling quantifies protein abundance changes .
  • Data integration : Use pathway enrichment tools (e.g., DAVID, STRING) to map cross-omics interactions .

What criteria should guide the selection of animal models for in vivo studies of this compound?

Advanced Research Question

  • Model relevance :
    • Species : Rodents for preliminary toxicity; non-human primates for pharmacokinetics .
    • Endpoint selection : Align with translational goals (e.g., tumor size reduction for anticancer studies) .
  • Ethical compliance : Adhere to IACUC protocols for humane endpoints and sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.